molecular formula C8H8BrNO3 B8645210 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid

Cat. No.: B8645210
M. Wt: 246.06 g/mol
InChI Key: FYOFHEZFBYUWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid typically involves the bromination of 6-methoxy-pyridin-3-yl-acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically conducted in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methoxy-pyridin-3-yl-acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 6-Methoxy-pyridin-3-yl-acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-pyridin-3-yl-acetic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-pyridin-3-yl-acetic acid: Lacks the methoxy group at the 6th position.

    5-Bromo-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester: Contains a carbamic acid tert-butyl ester group instead of an acetic acid moiety.

Uniqueness

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-8-6(9)2-5(4-10-8)3-7(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

FYOFHEZFBYUWBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (5-bromo-6-methoxy-pyridin-3-yl)-acetonitrile (Step AM1) (6.61 mmol) in EtOH (19 mL) was added a solution of KOH (26.7 mmol) in H2O (19 mL) and the mixture was stirred at 80° C. for 45 min. After cooling to rt, the pH was adjusted to 3-4 with 1M aqueous HCl and the mixture was extracted with CH2Cl2 (2×). The combined organic layers were dried (MgSO4), filtered and concentrated to afford the title compound. ESI-MS: tR=0.75 min, [M+H]+ 246/248 (LC-MS 1).
Quantity
6.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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